![molecular formula C23H30N6O B6073442 N-(3-phenylpropyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B6073442.png)
N-(3-phenylpropyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
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Overview
Description
N-(3-phenylpropyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a triazolopyridazine moiety, and a phenylpropyl group, making it a subject of study for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenylpropyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine core, followed by the introduction of the piperidine ring and the phenylpropyl group. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The choice of solvents, temperature control, and purification methods are critical factors in achieving efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-phenylpropyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-phenylpropyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: The compound is investigated for its interactions with biological systems, including its potential as a ligand for various receptors.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-phenylpropyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-phenylpropyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(3-phenylpropyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperidine core, a triazole moiety, and a pyridazine ring. Its molecular formula is C29H41F2N5O with a molecular weight of approximately 513.7 g/mol. The structural formula can be represented as follows:
The biological activity of this compound is primarily linked to its interactions with various biological targets, including kinases involved in cancer progression. Specifically, it has been evaluated for its inhibitory effects on c-Met kinase, which plays a critical role in tumor growth and metastasis.
Inhibitory Activity
Research indicates that derivatives of triazolo-pyridazine compounds exhibit potent inhibitory activity against c-Met kinase. For example, one study reported that a related compound demonstrated an IC50 value of 0.090 μM against c-Met kinase, comparable to established inhibitors like Foretinib (IC50 = 0.019 μM) .
Cytotoxicity Testing
The cytotoxic effects of this compound were assessed using various cancer cell lines:
Cell Line | IC50 Value (μM) |
---|---|
A549 | 1.06 ± 0.16 |
MCF-7 | 1.23 ± 0.18 |
HeLa | 2.73 ± 0.33 |
These values indicate significant cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines . The compound was shown to induce late apoptosis in A549 cells and arrest the cell cycle in the G0/G1 phase.
Structure-Activity Relationship
The structure-activity relationship (SAR) studies suggest that modifications to the triazole and pyridazine rings can enhance biological activity. For instance, specific substitutions at the 3 and 6 positions of the pyridazine scaffold have been associated with increased potency against cancer cell lines .
Properties
IUPAC Name |
N-(3-phenylpropyl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O/c1-17(2)22-26-25-20-12-13-21(27-29(20)22)28-15-7-11-19(16-28)23(30)24-14-6-10-18-8-4-3-5-9-18/h3-5,8-9,12-13,17,19H,6-7,10-11,14-16H2,1-2H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKVKYZLEHOWAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NCCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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